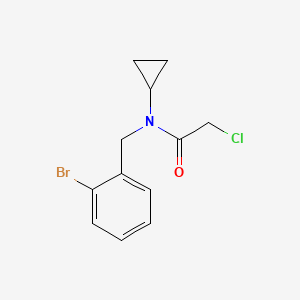
N-(2-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide is a useful research compound. Its molecular formula is C12H13BrClNO and its molecular weight is 302.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H12BrClN
- CAS Number : 22581464
- Molecular Weight : 287.64 g/mol
The compound features a bromo and chloro substituent along with a cyclopropyl group, which are critical for its biological activity.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for pathogen survival or proliferation.
- Receptor Binding : It might interact with cellular receptors, altering signaling pathways that lead to therapeutic effects.
- Cellular Interference : The compound could disrupt cellular processes, leading to apoptosis in malignant or infected cells.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the following table:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.6 |
| Escherichia coli | 8.3 |
| Pseudomonas aeruginosa | 13.4 |
| Bacillus subtilis | 4.7 |
These results indicate that the compound exhibits moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity:
- Candida albicans : MIC values ranged from 16.7 to 78.2 µM.
- Fusarium oxysporum : MIC values ranged from 56.7 to 222.3 µM.
These findings suggest that this compound may be a viable candidate for treating fungal infections as well .
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the compound's cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and L1210 (leukemia). Results indicated an IC50 value of approximately 9.6 µM against HeLa cells, suggesting significant anticancer potential .
- In Vivo Studies : Preclinical trials demonstrated that the compound significantly reduced tumor growth in murine models when administered at specific dosages over a defined period .
- Structure-Activity Relationship (SAR) : Research has identified key structural features that enhance biological activity, such as the presence of halogen atoms and cyclic structures .
Propiedades
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-chloro-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO/c13-11-4-2-1-3-9(11)8-15(10-5-6-10)12(16)7-14/h1-4,10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRULXCUVKNPSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2Br)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














